Diglutathionyl Mustard Phosphoramide

Descripción general

Descripción

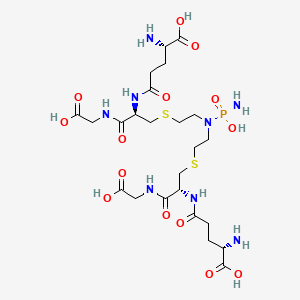

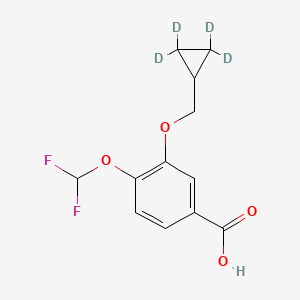

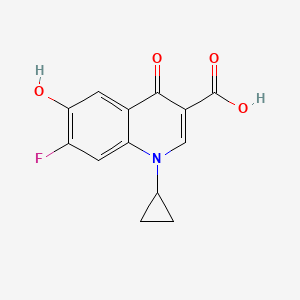

Diglutathionyl Mustard Phosphoramide is a complex molecule that contains a total of 91 bonds. There are 48 non-H bonds, 9 multiple bonds, 27 rotatable bonds, 9 double bonds, 4 carboxylic acids (aliphatic), 4 secondary amides (aliphatic), 2 primary amines (aliphatic), 5 hydroxyl groups, and 2 sulfides .

Synthesis Analysis

Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades. It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors . The synthetic strategies of phosphoramides can be separated into five categories: phosphorus halides as the substrate, phosphates as the substrate, phosphorus hydrogen as the substrate, azides as the substrate, and other methods .

Molecular Structure Analysis

The molecular formula of this compound is C24H43N8O14PS2 . The molecule contains a total of 91 bond(s). There are 48 non-H bond(s), 9 multiple bond(s), 27 rotatable bond(s), 9 double bond(s), 4 carboxylic acid(s) (aliphatic), 4 secondary amide(s) (aliphatic), 2 primary amine(s) (aliphatic), 5 hydroxyl group(s), and 2 sulfide(s) .

Chemical Reactions Analysis

The effectiveness of many anticancer drugs depends on the creation of specific metabolites that may alter their therapeutic or toxic properties. One significant route of biotransformation is a conjugation of electrophilic compounds with reduced glutathione, which can be non-enzymatic and/or catalyzed by glutathione-dependent enzymes . Glutathione usually combines with anticancer drugs and/or their metabolites to form more polar and water-soluble glutathione S-conjugates, readily excreted outside the body .

Aplicaciones Científicas De Investigación

Pharmacogenetic Variation Influence on Cyclophosphamide Bioactivation and Clinical Outcomes

Cyclophosphamide, related to the compound of interest, depends on bioactivation to its active phosphoramide mustard metabolite for therapeutic effects. The importance of genetic variations in CYP2C19 and CYP2B6 on cyclophosphamide's pharmacokinetics and clinical outcomes across various conditions such as haematological malignancy, breast cancer, and autoimmune diseases has been highlighted. Future studies should aim at personalized treatment regimens based on comprehensive assessments of pharmacogenetic variations (Helsby et al., 2019).

Reproducibility Challenges in Cyclophosphamide Metabolic Studies

Research on cyclophosphamide's metabolism underscores the complexity of reproducing methods for investigating this therapeutic agent. The difficulties in measuring its metabolites, including phosphoramide mustard, reveal the intricate nature of its bioactivation process and the challenges in ensuring methodological reliability for accurate quantification and understanding of its metabolic pathways (Phillipou et al., 1993).

Cyclophosphamide-Induced Cardiotoxicity and Molecular Mechanisms

The cardiotoxic effects of cyclophosphamide, including its metabolism to phosphoramide mustard, highlight the compound's impact on heart health. Understanding the molecular mechanisms, such as alterations in cardiomyocytes energy pools and pathways leading to apoptosis and inflammation, provides insights into the cardiotoxic risks associated with cyclophosphamide and potentially related compounds (Iqubal et al., 2019).

Therapeutic Potential of N-Acetylcysteine Against Mustard Agent Toxicity

N-Acetylcysteine has shown promise as a treatment for the toxicity of mustard agents, including sulphur mustard, by mitigating lung damage through glutathione repletion. This suggests potential therapeutic pathways for addressing the adverse effects of mustard agents on human health, including those related to diglutathionyl mustard phosphoramide (Sawyer, 2020).

Direcciones Futuras

Phosphoramide, as an important framework of many biologically active molecules, has attracted widespread attention in recent decades. It is not only widely used in pharmaceuticals because of its excellent biological activities, but it also shows good performance in organic dyes, flame retardants, and extractors . Thus, it is of great significance to develop effective and convenient methods for the synthesis of phosphoramides .

Mecanismo De Acción

Target of Action

Diglutathionyl Mustard Phosphoramide primarily targets DNA, specifically the N7 atom of guanines . This interaction is crucial for the compound’s cytotoxic effects, which are used in its role as an anticancer agent .

Mode of Action

This compound interacts with its targets through a process known as alkylation . This involves the transfer of an alkyl group from the compound to its target, which in this case is DNA . The compound undergoes non-enzymatic degradation to produce two toxic species—phosphoramide mustard and acrolein . Phosphoramide mustard is believed to cause cell toxicity by alkylating DNA, thereby preventing DNA replication and ultimately leading to cellular death .

Biochemical Pathways

The compound affects several biochemical pathways. One significant route of biotransformation is the conjugation of electrophilic compounds with reduced glutathione . This can be non-enzymatic and/or catalyzed by glutathione-dependent enzymes . Glutathione usually combines with anticancer drugs and/or their metabolites to form more polar and water-soluble glutathione S-conjugates, which are readily excreted outside the body .

Pharmacokinetics

It is known that the compound is an alkylating agent and its effectiveness depends on the creation of specific metabolites that may alter their therapeutic or toxic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell toxicity. This is achieved through the alkylation of DNA, which prevents DNA replication and ultimately leads to cellular death . This cytotoxic effect is crucial for the compound’s use as an anticancer agent.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alkalies in biological environments, atmospheric conditions, temperature, and wind can determine the level of exposure and therefore the level of toxicity . Additionally, the metabolic capacity of the patient can also influence the effectiveness of the compound .

Análisis Bioquímico

Biochemical Properties

Diglutathionyl Mustard Phosphoramide plays a crucial role in biochemical reactions, particularly in the detoxification and bioactivation of anticancer drugs. It interacts with glutathione-dependent enzymes, such as glutathione S-transferases, which catalyze the conjugation of glutathione to electrophilic compounds. This interaction results in the formation of more polar and water-soluble glutathione S-conjugates, which are readily excreted from the body . Additionally, this compound can form conjugates with other biomolecules, influencing their activity and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing DNA alkylation, leading to cell cycle arrest and apoptosis. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors and enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis . The cytotoxic effects of this compound are particularly pronounced in cancer cells, making it a potential candidate for anticancer therapy.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA and proteins. It exerts its effects by forming covalent bonds with DNA, leading to DNA cross-linking and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately triggering cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. These interactions can lead to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Over time, this compound may undergo hydrolysis, leading to the formation of toxic metabolites such as phosphoramide mustard and acrolein . Long-term exposure to this compound can result in sustained cellular damage and alterations in cellular function, as observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression and reduced toxicity. At high doses, this compound can cause severe toxic effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic response, while exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glutathione conjugation. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites . These metabolic pathways play a crucial role in the detoxification and elimination of this compound from the body. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as polarity and solubility . This compound may accumulate in specific tissues or cellular compartments, affecting its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Alternatively, it may be sequestered in the cytoplasm or other organelles, influencing various cellular processes.

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-[2-[2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylethyl-[amino(hydroxy)phosphoryl]amino]ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N8O14PS2/c25-13(23(41)42)1-3-17(33)30-15(21(39)28-9-19(35)36)11-48-7-5-32(47(27,45)46)6-8-49-12-16(22(40)29-10-20(37)38)31-18(34)4-2-14(26)24(43)44/h13-16H,1-12,25-26H2,(H,28,39)(H,29,40)(H,30,33)(H,31,34)(H,35,36)(H,37,38)(H,41,42)(H,43,44)(H3,27,45,46)/t13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGSFFNNXIWBSA-VGWMRTNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CSCCN(CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)P(=O)(N)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N8O14PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747629 | |

| Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145784-68-5 | |

| Record name | (2S,7R,17R,22S)-2,22-Diamino-12-[amino(hydroxy)phosphoryl]-7,17-bis[(carboxymethyl)carbamoyl]-5,19-dioxo-9,15-dithia-6,12,18-triazatricosane-1,23-dioic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)

![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)

![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)